AT13148

Catalog No.
S548338
CAS No.
1056901-62-2
M.F
C17H16ClN3O
M. Wt
313.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AT13148

CAS Number

1056901-62-2

Product Name

AT13148

IUPAC Name

(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

InChI

InChI=1S/C17H16ClN3O/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13/h1-10,22H,11,19H2,(H,20,21)/t17-/m0/s1

InChI Key

IIRWNGPLJQXWFJ-KRWDZBQOSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AT-13148; AT 13148; AT13148; AT13148 hydrochloride; AT13148 HCl

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)C(CN)(C3=CC=C(C=C3)Cl)O

Isomeric SMILES

C1=CC(=CC=C1C2=CNN=C2)[C@@](CN)(C3=CC=C(C=C3)Cl)O

The exact mass of the compound (S)-1-(4-(1H-Pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol is 313.09819 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AT13148 is an orally active, ATP-competitive inhibitor of multiple AGC family kinases, a group of proteins central to the PI3K/AKT signaling pathway that is frequently dysregulated in cancer. The compound potently inhibits key downstream effectors including AKT1/3, p70S6K, PKA, and ROCK kinases, making it a tool for investigating the simultaneous blockade of several pathway nodes. A key procurement-relevant feature of AT13148 is its high oral bioavailability, which facilitates its use in preclinical in vivo models to study antitumor activity.

Choosing a more selective inhibitor, such as one targeting only AKT, is not a direct substitution for AT13148. The multi-kinase inhibition profile of AT13148 produces a distinct biological outcome compared to single-target agents. For example, gene expression studies showed that AT13148 has a predominant effect on apoptosis-related genes, whereas the selective AKT inhibitor CCT128930 primarily modulates cell-cycle genes. This mechanistic divergence means that for studies aiming to induce apoptosis through broad AGC kinase blockade, AT13148 provides a specific capability that a selective AKT inhibitor cannot replicate.

Processability Advantage: Complete Oral Bioavailability for Simplified In Vivo Dosing

AT13148 demonstrates excellent pharmacokinetic properties for preclinical in vivo research, a critical differentiator for procurement and experimental design. Following oral administration in BALB/c mice, the compound exhibited complete bioavailability. This eliminates the need for complex formulations or invasive intravenous administration routes required for compounds with poor oral absorption.

Evidence DimensionOral Bioavailability
Target Compound Data100%
Comparator Or BaselineIntravenous (IV) administration baseline
Quantified DifferenceEquivalent to IV administration
Conditions5 mg/kg dose in BALB/c mice.

This significantly simplifies in vivo study design, reducing animal handling stress and improving reproducibility compared to compounds requiring IV or IP injection.

Performance Advantage: High and Sustained Accumulation in Tumor Tissue

For an anticancer agent to be effective, it must reach its target tissue at therapeutic concentrations. Following oral dosing in mice with BT474 human breast cancer xenografts, AT13148 demonstrated substantial accumulation in tumor tissue, greatly exceeding plasma concentrations. At 24 hours post-dose, the tumor-to-plasma concentration ratio was 13.6, and tumor concentrations were maintained at levels at least 9 times greater than the in vitro GI50 value for the cancer cell line. This confirms robust delivery and retention at the site of action.

Evidence DimensionTumor-to-Plasma Concentration Ratio (at 24h)
Target Compound Data13.6
Comparator Or BaselinePlasma concentration
Quantified Difference>13-fold higher concentration in tumor vs. plasma
Conditions40 mg/kg p.o. daily dose in mice with BT474 xenografts.

This provides confidence that orally administered AT13148 effectively reaches and is retained in tumor tissue, a critical parameter for justifying its use in xenograft efficacy studies.

Mechanistic Advantage: Potent, Multi-Target Inhibition Profile within the AGC Kinase Family

AT13148 is designed for broad inhibition within the AGC kinase family, rather than selective inhibition of a single member. It potently inhibits p70S6K, PKA, and ROCKI/II with IC50 values under 10 nM, while also inhibiting AKT1 and AKT3 at 38 nM and 50 nM, respectively. In contrast, it shows poor activity against non-AGC kinases such as CHK2 (IC50 > 800 nM), demonstrating a targeted polypharmacology profile. This profile makes it a suitable tool for research applications where simultaneous suppression of multiple PI3K/AKT pathway nodes is desired.

Evidence DimensionIn Vitro Kinase Inhibition (IC50)
Target Compound DataROCKII: 4 nM; ROCKI: 6 nM; p70S6K: 8 nM; PKA: 3 nM; AKT1: 38 nM
Comparator Or BaselineNon-AGC Kinase (CHK2): >800 nM
Quantified Difference>20-fold to >200-fold selectivity for AGC kinases over CHK2
ConditionsCell-free in vitro kinase assays.

This multi-target profile allows researchers to probe the systemic effects of broad AGC kinase inhibition, a different biological question than can be answered with a highly selective single-target inhibitor.

In Vivo Xenograft Models Requiring Convenient Oral Administration

The compound's complete oral bioavailability and high accumulation in tumor tissue make it a strong candidate for preclinical efficacy studies in mouse xenograft models of cancer, particularly those with PI3K/AKT pathway dysregulation. Its proven ability to inhibit tumor growth in models of breast, prostate, and uterine cancer validates its use in this context.

Studies on Simultaneous Inhibition of AKT, ROCK, and p70S6K

For research focused on the consequences of concurrently blocking multiple key nodes of the AGC kinase family, AT13148 is a suitable tool. Its potent, nanomolar inhibition of AKT, ROCK, and p70S6K allows for the investigation of synergistic or distinct effects that would be missed by using selective inhibitors for each target individually.

Investigating Apoptosis Induction via the PI3K/AKT Pathway

Given its demonstrated ability to modulate apoptosis-related genes more strongly than selective AKT inhibitors, AT13148 is specifically suited for studies where apoptosis is the primary biological endpoint of interest following PI3K/AKT pathway inhibition.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

313.0981898 Da

Monoisotopic Mass

313.0981898 Da

Heavy Atom Count

22

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A49037RP1E

Wikipedia

At-13148

Dates

Last modified: 08-15-2023
1: Yap TA, Walton MI, Grimshaw KM, Te Poele RH, Eve PD, Valenti MR, de Haven Brandon AK, Martins V, Zetterlund A, Heaton SP, Heinzmann K, Jones PS, Feltell RE, Reule M, Woodhead SJ, Davies TG, Lyons JF, Raynaud FI, Eccles SA, Workman P,  Thompson NT, Garrett MD. AT13148 is a novel, oral multi-AGC kinase inhibitor with potent pharmacodynamic and antitumor activity. Clin Cancer Res. 2012 Jul 15;18(14):3912-23. doi: 10.1158/1078-0432.CCR-11-3313. Epub 2012 Jul 10. PubMed PMID: 22781553.

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